Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the methoxy, dimethyl, and tetracarboxylate groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool for studying molecular mechanisms and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro and quinoline derivatives, such as:
Uniqueness
What sets Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate apart is its combination of functional groups and structural complexity
Properties
Molecular Formula |
C30H33NO10S3 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO10S3/c1-14(2)12-18(32)31-17-11-10-15(37-5)13-16(17)19-24(29(31,3)4)42-21(26(34)39-7)20(25(33)38-6)30(19)43-22(27(35)40-8)23(44-30)28(36)41-9/h10-11,13-14H,12H2,1-9H3 |
InChI Key |
VZMJYJGSFHMZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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